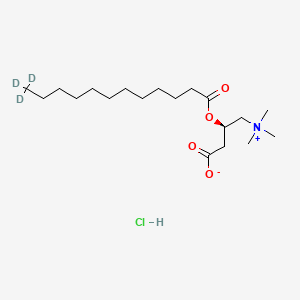
Antibacterial agent 150
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 150 is a synthetic compound designed to inhibit the growth and proliferation of bacteria. It is part of a broader class of antibacterial agents that are used to combat bacterial infections, particularly those caused by drug-resistant strains. The compound is known for its broad-spectrum activity, meaning it is effective against a wide range of bacterial species.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 150 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial properties. The synthetic route may include:
Formation of the Core Structure: This step involves the use of organic synthesis techniques to create the basic molecular framework of the compound. Common reagents used in this step include organic solvents, catalysts, and base or acid reagents to facilitate the formation of bonds.
Functionalization: The core structure is then functionalized with various chemical groups that enhance its antibacterial activity. This may involve reactions such as halogenation, nitration, or sulfonation, depending on the desired properties of the final product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and ensure the compound’s efficacy.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product. This includes analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
化学反応の分析
Types of Reactions
Antibacterial agent 150 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups that enhance the compound’s antibacterial properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to modify the compound.
Substitution Reagents: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antibacterial activities. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学的研究の応用
Antibacterial agent 150 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: Researchers use it to study the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
作用機序
The mechanism of action of Antibacterial agent 150 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound prevents the bacteria from forming a functional cell wall, leading to cell lysis and death. The molecular targets include transpeptidases and carboxypeptidases, which are essential for cross-linking peptidoglycan strands.
類似化合物との比較
Similar Compounds
Penicillin: Like Antibacterial agent 150, penicillin targets bacterial cell wall synthesis but has a different core structure and spectrum of activity.
Cephalosporins: These compounds also inhibit cell wall synthesis but are structurally distinct from this compound.
Carbapenems: Another class of cell wall synthesis inhibitors, carbapenems are known for their broad-spectrum activity and resistance to many beta-lactamases.
Uniqueness
This compound is unique in its ability to target a broader range of bacterial species compared to some of the older antibiotics. Its synthetic nature allows for modifications that can enhance its efficacy and reduce the likelihood of resistance development. Additionally, its stability and potency make it a valuable tool in both research and clinical settings.
特性
分子式 |
C33H45NO6 |
|---|---|
分子量 |
551.7 g/mol |
IUPAC名 |
[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C33H45NO6/c1-8-31(4)19-26(32(5)21(2)15-17-33(22(3)30(31)38)18-16-25(35)29(32)33)40-28(37)20-39-27(36)14-11-23-9-12-24(13-10-23)34(6)7/h8-14,21-22,26,29-30,38H,1,15-20H2,2-7H3/b14-11+/t21-,22+,26-,29+,30+,31-,32+,33+/m1/s1 |
InChIキー |
FRLUNMUDTZLBMO-IHANFRSHSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COC(=O)/C=C/C4=CC=C(C=C4)N(C)C)C |
正規SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC(=O)C=CC4=CC=C(C=C4)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
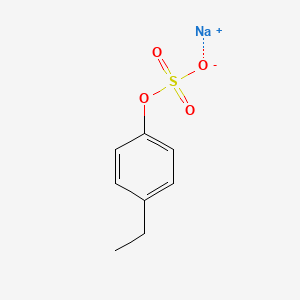
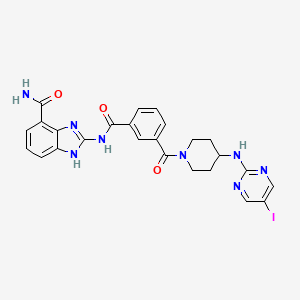
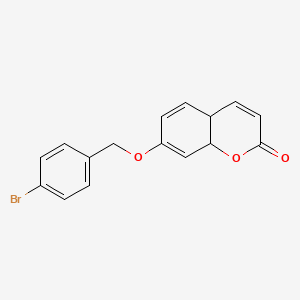
![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
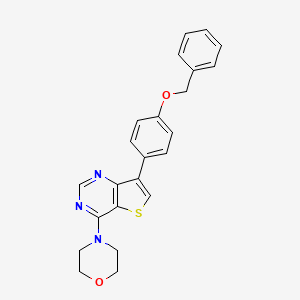
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
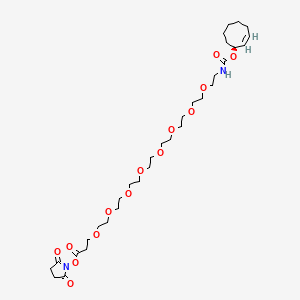
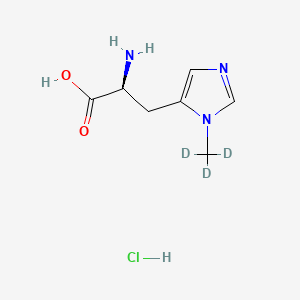

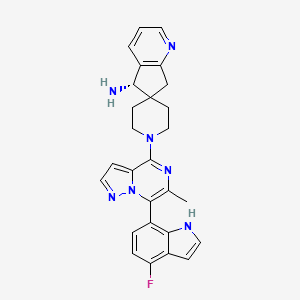
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
